molecular formula C28H32N2O5 B1239173 Nalfurafine CAS No. 152657-84-6

Nalfurafine

Cat. No.: B1239173
CAS No.: 152657-84-6
M. Wt: 476.6 g/mol
InChI Key: XGZZHZMWIXFATA-UEZBDDGYSA-N
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Description

Nalfurafine (TRK-820) is a selective kappa opioid receptor (KOR) agonist approved in Japan and Korea for treating refractory pruritus in hemodialysis (HD) and chronic liver disease patients . It is a 4,5-epoxymorphinan derivative with a unique pharmacological profile, characterized by G-protein-biased signaling at KORs, which reduces β-arrestin-mediated side effects like dysphoria and sedation compared to classical KOR agonists . Preclinical and clinical studies highlight its efficacy in reducing itch intensity and improving quality of life, with a favorable safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nalfurafine is synthesized through a series of chemical reactions starting from naltrexone. The key steps involve the introduction of a cyclopropylmethyl group and the formation of a furylacrylamide moiety. The synthetic route includes the following steps:

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Nalfurafine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .

Scientific Research Applications

Treatment of Pruritus

Clinical Efficacy in Hemodialysis Patients
Nalfurafine hydrochloride has been clinically approved in Japan for the treatment of resistant pruritus in patients undergoing hemodialysis. A pivotal study demonstrated that intravenous administration significantly reduced itching intensity among 144 patients, with marked improvements observed in visual analogue scale (VAS) scores . Further trials indicated that oral formulations also effectively alleviate pruritus, with a recent randomized controlled trial showing a mean VAS decrease of 11.37 mm in patients receiving 5 µg doses compared to placebo .

Chronic Liver Disease
this compound has also shown promise in treating pruritus associated with chronic liver disease. A study involving 326 patients reported significant reductions in itching severity, with VAS scores improving from 70 mm to 30 mm after 12 weeks of treatment . The findings suggest that shorter periods of suffering from pruritus correlate with better treatment outcomes.

Pain Management

Adjunct Therapy for Pain Relief
Research indicates that this compound may serve as an adjunct therapy for pain management due to its unique pharmacological profile. Unlike typical kappa-opioid receptor agonists, which often cause significant side effects such as dysphoria and sedation, this compound exhibits analgesic properties without these adverse effects at therapeutic doses . This characteristic positions this compound as a potential candidate for combination therapy with mu-opioid receptor ligands to enhance pain relief while minimizing side effects.

Substance Use Disorders

Opioid Use Disorder
this compound's role in opioid use disorder is under investigation due to its action on the kappa-opioid receptor, which may help mitigate withdrawal symptoms and cravings associated with opioid dependence. Preliminary studies suggest that it could be beneficial as part of a treatment regimen aimed at reducing opioid use and preventing relapse . Its unique mechanism may offer a new avenue for therapy, especially considering the limitations of current treatments such as methadone or buprenorphine.

Alcohol Use Disorder
Similar to its potential application in opioid dependence, this compound is being explored for its effects on alcohol use disorder. The compound's ability to modulate kappa-opioid receptors may help reduce alcohol cravings and consumption, although more extensive clinical trials are needed to establish its efficacy in this area .

Clinical Trials Overview

Study TypePopulationInterventionOutcome MeasuresResults Summary
Randomized Controlled TrialHemodialysis Patients (144)Intravenous this compoundVAS Score ReductionSignificant reduction in pruritus intensity
Multicenter StudyChronic Liver Disease (326)Oral this compoundVAS Score ImprovementVAS improved from 70 mm to 30 mm after 12 weeks
Phase III TrialRefractory Pruritus PatientsOral this compound (5 µg)VAS Score ComparisonMean decrease of 11.37 mm vs placebo

Preclinical Studies

Preclinical studies have elucidated this compound's pharmacological properties, highlighting its anti-pruritic and analgesic effects while demonstrating a favorable side-effect profile compared to traditional kappa-opioid receptor agonists. These studies indicate that this compound can produce therapeutic effects without inducing significant motor impairment or aversion behaviors typically associated with other kappa-opioid receptor agonists .

Mechanism of Action

Nalfurafine exerts its effects by selectively activating the kappa-opioid receptor. This activation leads to the inhibition of neurotransmitter release and modulation of pain and itch pathways. The molecular targets involved include the kappa-opioid receptor and associated signaling pathways such as the G-protein-coupled receptor signaling pathway. This compound’s unique mechanism of action allows it to provide antipruritic and analgesic effects without the typical side effects associated with other opioid receptor agonists .

Comparison with Similar Compounds

Nalfurafine vs. U50,488

U50,488 is a prototypical unbiased KOR agonist. Key differences include:

  • Efficacy in Disease Models :
    In experimental autoimmune encephalomyelitis (EAE) models, this compound (0.01 mg/kg) reduced disease severity more effectively than U50,488 (1.6 mg/kg) (P<0.05), despite U50,488 being administered at a 160-fold higher dose .
  • Side Effects :
    U50,488 induces β-arrestin-mediated adverse effects (e.g., dysphoria, sedation), while this compound’s G-protein bias minimizes these issues . Repeated this compound dosing also causes less receptor desensitization compared to U50,488 .
  • Clinical Utility :
    this compound is clinically approved for pruritus, whereas U50,488 remains a research tool due to its adverse effect profile .

Table 1: Preclinical Comparison of this compound and U50,488

Parameter This compound U50,488 Reference
Effective Dose (EAE) 0.01 mg/kg 1.6 mg/kg
Signaling Bias G-protein-biased Unbiased
Sedation (Rodent Models) Mild at 20 µg/kg Pronounced
Receptor Desensitization Reduced Significant

This compound vs. Difelikefalin and Gabapentin

  • Difelikefalin :
    A peripherally restricted KOR agonist approved for HD-associated pruritus. In a network meta-analysis, this compound showed superior drug response compared to difelikefalin (RR: 0.69 vs. placebo) but was less effective than gabapentin .
  • Gabapentin: While gabapentin outperformed this compound in pruritus relief (RR: 2.84 vs. difelikefalin), it carries higher risks of dizziness and somnolence .

Table 2: Clinical Comparison for Pruritus Treatment

Drug Pruritus Efficacy (vs. Placebo) Common Adverse Events Reference
This compound Significant reduction (VAS: 50→25 mm) Insomnia (18.4%)
Difelikefalin Moderate reduction Diarrhea, dizziness
Gabapentin Most effective Somnolence, dizziness

This compound vs. Mixed-Action Agonists

  • SNC80 (DOR Agonist) Mixtures :
    A 10:1 SNC80/nalfurafine mixture produced effects similar to this compound alone, suggesting KOR activity dominates over delta opioid receptor (DOR) effects in vivo .

Structural Analogs and Signaling Profiles

  • SYK Analogs :
    this compound analogs (SYK-160, -245, -309) exhibit higher EC50 values than this compound, indicating reduced potency. SYK-309 showed divergent G-protein/β-arrestin signaling ratios, suggesting structural modifications alter bias .
  • 42B (3-Dehydroxy this compound) :
    Retains analgesic efficacy but causes sedation without aversion, highlighting the role of the 3-hydroxy group in mitigating side effects .

Table 3: Pharmacological Properties of this compound and Analogs

Compound EC50 (KOR Signaling) G-protein Bias Key Side Effects Reference
This compound 0.3 nM High Mild sedation
SYK-309 12.5 nM Moderate β-arrestin-linked
42B 5.8 nM Low Sedation

Biological Activity

Nalfurafine hydrochloride, a selective kappa-opioid receptor (KOR) agonist, has garnered attention for its unique pharmacological profile and therapeutic potential, particularly in treating refractory pruritus associated with chronic conditions like end-stage renal disease and liver disease. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and safety profile.

This compound primarily acts as an agonist at the KOR, which is part of the opioid receptor family. Unlike other opioid receptors, KOR activation has been associated with antipruritic effects without the typical side effects of mu-opioid receptor agonists, such as respiratory depression and addiction.

Key Findings:

  • This compound exhibits high affinity for KOR with a bias toward G protein signaling pathways over arrestin pathways, which is significant for its therapeutic effects and reduced side effects compared to traditional opioids .
  • In vitro studies have shown that this compound effectively reduces intracellular cAMP levels, indicating its role in modulating cellular signaling through KOR activation .

1. Refractory Pruritus in Hemodialysis Patients

A pivotal Phase III clinical trial evaluated this compound's efficacy in 337 hemodialysis patients suffering from refractory pruritus. The results demonstrated significant reductions in itch intensity compared to placebo groups:

Group Mean VAS Decrease (mm) Statistical Significance
This compound 5 μg11.37p = 0.041
This compound 2.5 μg8.81Not statistically significant
PlaceboBaseline-

The study concluded that this compound is effective and well-tolerated in managing pruritus resistant to conventional treatments .

2. Chronic Liver Disease

Another study focused on patients with chronic liver disease experiencing severe pruritus. In a randomized controlled trial involving 318 subjects:

Group Mean VAS Change at Week 4 (mm) Statistical Significance
This compound 5 μg27.46p = 0.0056
This compound 2.5 μg28.56p = 0.0022
Placebo19.25-

Results indicated that this compound significantly improved pruritus scores compared to placebo, reinforcing its role in managing chronic itching conditions .

Safety Profile

This compound's safety profile is notable for its low incidence of adverse drug reactions (ADRs). Common ADRs include insomnia and mild gastrointestinal disturbances, which are generally manageable:

Adverse Reaction Incidence (%)
Insomnia21
PollakiuriaMild
ConstipationMild

Long-term studies have shown that this compound maintains efficacy without significant toxicity over extended periods .

Case Studies and Research Findings

Several case studies further illustrate the effectiveness of this compound:

  • A long-term follow-up study reported that pruritus completely resolved in a subset of patients after prolonged this compound treatment, with sustained improvements observed up to 20 weeks post-treatment .
  • In preclinical studies, this compound displayed potential as a combination therapy with mu-opioid receptor ligands for pain management, suggesting broader applications beyond itch relief .

Q & A

Basic Research Questions

Q. What experimental models are used to evaluate Nalfurafine’s antipruritic effects?

  • Methodological Answer: Preclinical studies commonly use murine models (e.g., mice or rats) injected with pruritogens such as compound 48/80 (a mast cell degranulator) or GNTI (a κ-opioid receptor antagonist) to induce scratching behavior. Scratching bouts are quantified over timed intervals. Spinal c-fos expression, a marker of neuronal activation, is analyzed via immunohistochemistry to assess central antipruritic mechanisms . For chronic itch, models like MRL/lpr mice (autoimmune-prone) or cholestasis-induced pruritus (via ethynylestradiol) are employed, with this compound administered subcutaneously or orally at 0.1–50 µg/kg .

Q. How is this compound’s selectivity for κ-opioid receptors (KOR) validated in vitro?

  • Methodological Answer: Transfected CHO cells expressing cloned human or rodent KOR, μ-opioid receptors (MOR), or δ-opioid receptors (DOR) are used. Agonist activity is measured via inhibition of forskolin-stimulated cAMP accumulation using competitive ELISA. This compound’s EC₅₀ values for KOR (~0.01–0.1 nM) should be significantly lower than for MOR/DOR to confirm selectivity. Radioligand binding assays with [³H]diprenorphine further assess receptor affinity .

Q. What are standard dosing protocols for this compound in preclinical studies?

  • Methodological Answer: In rodents, subcutaneous doses range from 0.1–50 µg/kg, while oral administration uses 2.5–5 µg/kg (reflecting clinical doses for uremic pruritus). Dosing frequency (acute vs. chronic) must align with the study objective: single doses for mechanistic studies, daily doses for 2–14 days for efficacy/safety profiling. Plasma pharmacokinetics (e.g., Cmax, Tmax) should be quantified via LC-MS to correlate exposure with behavioral or molecular outcomes .

Q. What statistical methods are recommended for analyzing this compound’s clinical trial data?

  • Methodological Answer: Use one-way ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., placebo vs. 2.5 µg vs. 5 µg doses). For longitudinal data (e.g., 52-week safety trials), mixed-effects models account for repeated measures. Survival analysis (Kaplan-Meier curves) evaluates time-to-relapse in studies on alcohol use disorder .

Advanced Research Questions

Q. How can researchers resolve species-specific differences in this compound’s G-protein signaling bias?

  • Methodological Answer: Comparative studies using HEK-293 or CHO cells expressing human vs. rodent KOR are critical. Measure β-arrestin recruitment (e.g., Tango assay) and G-protein activation (e.g., GTPγS binding) to quantify bias factors (ΔΔlog(τ/KA)). For example, this compound exhibits stronger G-protein bias at human KOR than rodent KOR, requiring cross-species validation of behavioral outcomes (e.g., conditioned place aversion) .

Q. How to address contradictions in this compound’s efficacy across pruritus models?

  • Methodological Answer: Control variables include pruritogen type (histaminergic vs. non-histaminergic), strain-specific KOR expression (e.g., BALB/c vs. C57BL/6 mice), and dosing regimens. Use dose-response curves (0.1–100 µg/kg) to identify thresholds for efficacy. Spinal cord tissue should be harvested post-treatment for qPCR analysis of dynorphin-KOR pathway genes to correlate molecular and behavioral data .

Q. How to design experiments testing this compound’s synergy with μ-opioid receptor (MOR) agonists?

  • Methodological Answer: Isobolographic analysis determines additive/synergistic interactions. Co-administer this compound (1–10 µg/kg) with morphine in rodent models of inflammatory pain (e.g., CFA-induced hyperalgesia). Measure analgesia (von Frey test) and side effects (e.g., respiratory depression via whole-body plethysmography). RNA-seq of nucleus accumbens tissue can identify mTOR pathway modulation, a key mediator of reward and aversion .

Q. How to evaluate this compound’s impact on non-opioid neurotransmitter systems?

  • Methodological Answer: Use microdialysis in brain regions (e.g., prefrontal cortex, striatum) to measure dopamine/serotonin levels post-Nalfurafine. For genomic effects, perform RNA-seq followed by Ingenuity Pathway Analysis (IPA) to identify enriched pathways (e.g., neuroinflammation, oxidative stress). Validate findings with CRISPR/Cas9 knockout models (e.g., KOR−/− mice) .

Q. Key Methodological Considerations

  • Data Contradictions: Address variability in antipruritic doses (e.g., 20 µg/kg ineffective in some strains ) by standardizing animal models and including pharmacokinetic controls.
  • Ethical Frameworks: Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to study design, particularly for long-term safety trials in vulnerable populations (e.g., hemodialysis patients) .
  • Translational Gaps: Use human induced pluripotent stem cell (iPSC)-derived neurons to bridge in vitro and clinical findings .

Properties

IUPAC Name

(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3/b7-4+/t20-,22-,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZZHZMWIXFATA-UEZBDDGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C/C7=COC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905119
Record name (E)-N-(17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6beta-yl)-3-(furan-3-yl)-N-methylprop-2-enamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152657-84-6
Record name Nalfurafine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152657-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nalfurafine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nalfurafine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13471
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (E)-N-(17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6beta-yl)-3-(furan-3-yl)-N-methylprop-2-enamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NALFURAFINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC41AVD567
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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CID 72599670
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